molecular formula C19H29N3O3S B5314222 N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide

N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5314222
M. Wt: 379.5 g/mol
InChI Key: ABZLLGHTKYYFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as MTAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MTAPA is a piperidine derivative and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function. N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide also enhances GABAergic neurotransmission, which is involved in the regulation of anxiety and mood. Additionally, N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide modulates dopamine release, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression, and improve motor function. N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in scientific research. However, there are also some limitations to its use in lab experiments. N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, the precise mechanism of action of N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide is still not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One area of research could be the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research could be the development of new therapeutic applications for N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide, such as in the treatment of anxiety disorders or addiction. Additionally, further research could be done to better understand the precise mechanism of action of N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide and its potential effects on various neurotransmitter systems.

Synthesis Methods

N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-thienyl isocyanate with 1-(2-aminoethyl)-4-methoxy piperidine to form the intermediate product, which is then reacted with 1,4-dibromobutane to form N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide. Another method involves the reaction of 2-thienyl isocyanate with 1-(2-aminoethyl)-4-methoxy piperidine followed by the reaction with 1,4-dibromobutane and then with 3-amino-1-propanol to obtain N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide.

Scientific Research Applications

N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the enhancement of GABAergic neurotransmission, and the modulation of dopamine release. N-(2-methoxyethyl)-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-(2-methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-25-12-8-20-18(23)15-4-2-9-22(14-15)16-6-10-21(11-7-16)19(24)17-5-3-13-26-17/h3,5,13,15-16H,2,4,6-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZLLGHTKYYFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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